Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 1-amino-3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-5(9)6(7)2-4(8)3-6/h4,8H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZPOOWBCRWJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps :
-
- Starting Material : Epibromohydrin or analogous epoxides.
- Cyclization : Base-mediated cyclization (e.g., K₂CO₃) forms the cyclobutane ring.
- Conditions : Reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours.
-
- Debenzylation : Catalytic hydrogenation (H₂/Pd/C) or acidic hydrolysis (HCl/EtOH) removes benzyl protecting groups.
- Yield : 70–85% after purification via recrystallization (ethanol/water).
-
- Gabriel Synthesis : Reaction with phthalimide potassium salt, followed by hydrazinolysis to yield the primary amine.
- Alternative : Reductive amination using NaBH₃CN or NH₃·BH₃.
Data Summary :
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Ring Formation | K₂CO₃, DMF, 80°C, 24h | Benzyl-protected cyclobutane | ~65% |
| Hydroxy Introduction | H₂/Pd/C, EtOH, RT, 6h | 3-Hydroxycyclobutane derivative | ~80% |
| Amino Introduction | Phthalimide/K₂CO₃, then NH₂NH₂ | 1-Amino-3-hydroxycyclobutane | ~70% |
One-Pot Tandem Cyclization-Esterification
This streamlined approach combines cyclobutane ring formation and esterification in a single reaction vessel, minimizing intermediate isolation:
Procedure :
- Substrates : β-keto esters (e.g., methyl acetoacetate) and acrylonitrile.
- Cyclization : Photochemical [2+2] cycloaddition under UV light (λ = 300 nm) in CH₂Cl₂ at −20°C.
- Amination : In situ treatment with NH₃ gas in MeOH at 0°C for 6 hours.
- Hydroxylation : Oxidative hydroxylation using m-CPBA (meta-chloroperbenzoic acid) in CHCl₃.
Optimization Insights :
- Temperature Sensitivity : Yields drop by 15–20% above 0°C due to ring-opening side reactions.
- Catalyst : Adding BF₃·OEt₂ (5 mol%) improves regioselectivity (>90% trans-hydroxy configuration).
Enzymatic Resolution for Stereochemical Control
For enantiomerically pure samples, lipase-mediated kinetic resolution is employed:
Comparison of Methods :
| Method | Yield | ee (%) | Scalability |
|---|---|---|---|
| Multi-Step Synthesis | 60–70% | N/A | Industrial |
| One-Pot Tandem | 50–55% | 75–80 | Lab-scale |
| Enzymatic Resolution | 40–45% | >98 | Specialized |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and reproducibility:
- Continuous Flow Reactors : Reduce reaction times by 50% compared to batch processes.
- Purification : Simulated moving bed (SMB) chromatography achieves >99.5% purity.
- Byproduct Management : Recycling unreacted intermediates via distillation.
Challenges and Mitigation Strategies
- Ring Strain : Cyclobutane’s inherent strain promotes side reactions (e.g., ring-opening).
- Solution : Low-temperature conditions (−20°C to 0°C) and sterically hindered bases (e.g., DBU).
- Amino Group Stability : Prone to oxidation during storage.
- Solution : Store as hydrochloride salt under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted cyclobutane derivatives .
Scientific Research Applications
Medicinal Chemistry
- Potential Therapeutic Agents : Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that compounds with similar structures can exhibit significant biological activities, including anti-cancer properties. For instance, analogs of this compound have shown promise in targeting gliosarcoma cells through selective uptake mechanisms .
- Radiopharmaceutical Development : The compound's structure makes it a candidate for radiopharmaceutical applications. Radiolabeled versions have been studied for their efficacy in tumor imaging via techniques such as SPECT (Single Photon Emission Computed Tomography) and PET (Positron Emission Tomography). Studies demonstrate that these compounds can accumulate preferentially in neoplastic tissues, providing high tumor-to-background ratios essential for effective imaging .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a wide array of derivatives with tailored properties for specific applications.
Case Study 1: Tumor Imaging with Radiolabeled Compounds
In a study conducted on gliosarcoma models, several radiolabeled analogs of this compound were synthesized and evaluated. These compounds demonstrated high uptake in tumor cells, with biodistribution studies showing favorable tumor-to-brain ratios (4.7–7.3:1) at specific time points post-injection. This highlights the potential of these compounds as effective imaging agents for brain tumors .
Case Study 2: Synthesis of Cyclobutane Serine Analogues
Research into the synthesis of cyclobutane serine analogues has utilized this compound as a starting material. The study explored various reaction conditions to optimize yields, achieving notable success with specific methodologies that increased product formation significantly (up to 64% yield under optimized conditions) .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of methyl 1-amino-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biological processes, making it a valuable tool in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Cyclobutane and Cyclopentane Derivatives
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- Structure: Cyclobutane ring with a methylamino (-NCH₃) group at position 1 and a methyl ester.
- Molecular Formula: C₇H₁₄ClNO₂ (MW: ~179.45 g/mol).
- Synthesis: Prepared via reaction with 4-toluenesulfonate monohydrate, yielding 80% after purification .
- Key Differences : Lacks the hydroxy group at position 3, reducing hydrogen-bonding capacity compared to the target compound.
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (Reference Example 87)
- Structure: Cyclopentane ring with a methylamino group and methyl ester.
- Molecular Formula: C₈H₁₆ClNO₂ (MW: ~193.67 g/mol).
- No hydroxy group is present .
Methyl 3-aminocyclopentanecarboxylate
- Structure: Cyclopentane ring with an amino group at position 3 and a methyl ester (CAS: 1314922-38-7; MW: 143.18 g/mol).
- Safety : Requires stringent personal protective equipment (PPE), including gloves and face shields, due to occupational hazards .
- Key Differences : The absence of a hydroxy group and larger ring size may limit its utility in reactions requiring strained ring systems.
Functional Group Analogues
Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1)
- Structure : Aromatic carbamate with a hydroxy group on the phenyl ring.
- Molecular Formula: C₈H₉NO₃ (MW: 167.16 g/mol).
- Key Differences : The aromatic ring and carbamate group contrast sharply with the alicyclic cyclobutane structure of the target compound. However, both share a hydroxy group, which may impart similar solubility or hydrogen-bonding properties .
Methyl 2-benzoylamino-3-oxobutanoate
- Structure: Linear chain with benzoylamino, oxo, and ester groups.
- Synthesis : Prepared via condensation with aromatic amines and catalytic PTSA in benzene .
- Key Differences : The linear structure and presence of a ketone group differentiate its reactivity from the cyclic, bifunctional target compound.
Physicochemical and Spectroscopic Comparisons
Biological Activity
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring with an amino group, a hydroxyl group, and a carboxylate functional group. Its molecular formula is , and it has a molecular weight of approximately 145.16 g/mol. The unique structural characteristics contribute to its reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with various biological molecules, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, which can modulate the activity of these biomolecules.
Key proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Interaction : It may bind to receptors, influencing signal transduction pathways that regulate physiological responses.
Biological Activity
Research indicates several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : Its structural similarity to other amino acids suggests potential neuroprotective effects, which could be beneficial in neurological disorders.
- Metabolic Modulation : The compound may influence metabolic pathways due to its structural characteristics, potentially affecting energy metabolism.
Case Studies and Experimental Data
Research has been conducted to evaluate the biological effects of this compound in various contexts:
- Antimicrobial Testing : In vitro studies demonstrated that the compound inhibited the growth of several bacterial strains, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
| Pseudomonas aeruginosa | 10 |
- Neuroprotection Studies : Experiments assessing neuroprotective effects showed that the compound reduced oxidative stress markers in neuronal cell cultures.
Mechanistic Insights
Molecular docking studies have been employed to predict the binding affinity of this compound with various target proteins. These studies suggest a strong interaction with enzymes involved in neurotransmitter synthesis.
Applications
Given its promising biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new therapeutics targeting infections or neurological diseases.
- Agricultural Chemistry : Investigating its role in plant growth regulation or as a biopesticide due to its antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
